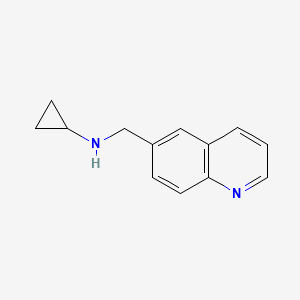

N-(quinolin-6-ylmethyl)cyclopropanamine

CAS No.: 937648-05-0

Cat. No.: VC5257930

Molecular Formula: C13H14N2

Molecular Weight: 198.269

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 937648-05-0 |

|---|---|

| Molecular Formula | C13H14N2 |

| Molecular Weight | 198.269 |

| IUPAC Name | N-(quinolin-6-ylmethyl)cyclopropanamine |

| Standard InChI | InChI=1S/C13H14N2/c1-2-11-8-10(9-15-12-4-5-12)3-6-13(11)14-7-1/h1-3,6-8,12,15H,4-5,9H2 |

| Standard InChI Key | DMWCRMBLQGFVBJ-UHFFFAOYSA-N |

| SMILES | C1CC1NCC2=CC3=C(C=C2)N=CC=C3 |

Introduction

Synthetic Routes and Methodologies

While no direct synthesis of N-(quinolin-6-ylmethyl)cyclopropanamine has been reported, analogous compounds and established quinoline functionalization strategies suggest viable pathways.

Camps’ Cyclization for Quinoline Core Formation

The Camps’ reaction, a classical method for synthesizing quinolin-4-ones, involves base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides . Adapting this method, the quinoline core could be constructed from anthranilic acid derivatives, followed by functionalization at the 6-position. For example:

-

Quinoline Synthesis: Starting with N-(2-acetylphenyl)acetamide, cyclization under basic conditions yields 4-hydroxyquinoline.

-

Chloromethylation: Introduction of a chloromethyl group at the 6-position via Friedel-Crafts alkylation.

-

Amine Coupling: Reaction with cyclopropanamine under nucleophilic substitution (SN2) conditions to form the target compound .

Transition Metal-Catalyzed Cross-Coupling

Physicochemical Properties

Extrapolating from structurally similar compounds like N-methyl-N-(quinolin-6-ylmethyl)amine (CAS: 179873-36-0) , the following properties are anticipated:

The cyclopropane ring’s strain may slightly elevate reactivity compared to non-cyclic analogs, potentially increasing susceptibility to ring-opening reactions under acidic or oxidative conditions .

Future Directions and Research Gaps

-

Synthetic Optimization: Developing one-pot methodologies to streamline synthesis.

-

Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

-

Computational Modeling: Predicting binding modes with biological targets (e.g., DNA gyrase).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume